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Executive Summary

4-Methoxy-2'-methylbenzophenone (CAS: 41204-59-5) represents a specific structural
isomer within the benzophenone class, characterized by a non-symmetrical diaryl ketone
backbone.[1][2] Unlike its symmetrical congeners, the steric bulk of the ortho-methyl group on
one ring, combined with the electronic donation of the para-methoxy group on the other,
creates a unique dipole and photochemical profile. This guide serves as a definitive technical
resource for researchers utilizing this scaffold in medicinal chemistry (specifically tubulin
polymerization inhibition and COX-2 pathways) and photo-initiated polymerization.[2]

Part 1: Physicochemical Profile

The precise molecular weight and physical constants are the foundation of stoichiometric
accuracy in synthesis and formulation.[2]

Table 1: Core Physicochemical Specifications
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Parameter Value Technical Note
Calculated based on
Molecular Weight 226.27 g/mol
standard atomic weights.[2]
Degree of Unsaturation:[2][3]
Molecular Formula
[4] 9.
) Distinct from the 4-methoxy-4'-
CAS Registry Number 41204-59-5

methyl isomer.[2][5]

Physical State

Yellow to colorless oil

May crystallize upon prolonged
standing at <4°C.

Estimated at 20°C; denser

Density ~1.088 g/cm?3

than water.[2]

Highly lipophilic; requires
LogP (Predicted) 3.6-3.8 organic solvents (DCM,

EtOAC).[2]

Carbonyl oxygen and Methox
H-Bond Acceptors 2 yiovg Y

oxygen.[2]

Part 2: Synthetic Architecture

To access high-purity 4-Methoxy-2'-methylbenzophenone, a regioselective Friedel-Crafts

acylation is the industry-standard protocol.[2] The choice of reagents is critical: reacting anisole

with 2-methylbenzoyl chloride is preferred over reacting toluene with 4-methoxybenzoyl

chloride.[2]

Why this route?

» Electronic Activation: Anisole is highly activated toward electrophilic aromatic substitution

due to the methoxy group (+M effect).[2]

o Regioselectivity: The methoxy group directs the incoming electrophile primarily to the para

position.[2] The ortho position is sterically hindered and statistically less favored, minimizing

the formation of the 2,2'-isomer.[2]
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Steric Management: Introducing the ortho-methyl group via the acyl chloride avoids the
difficulty of alkylating a deactivated benzophenone core later.[2]

Protocol: Friedel-Crafts Acylation[2][5][6]

Reagents: Anisole (1.0 eq), 2-Methylbenzoyl chloride (1.1 eq), Aluminum Chloride (

» 1.2 eq).[2]

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

Catalyst Activation: In a flame-dried 3-neck flask under
, suspend anhydrous

in dry DCM at 0°C.

Acylium Formation: Dropwise add 2-methylbenzoyl chloride. Stir for 15 min to generate the
acylium ion complex.

Substrate Addition: Add anisole dropwise, maintaining internal temperature <5°C to prevent
polymerization or demethylation.[2]

Propagation: Allow to warm to RT and stir for 4—6 hours. Monitor by TLC (Hexane:EtOAc
9:1).[2]

Quench (Critical): Pour reaction mixture over crushed ice/HCI. The aluminum complex is
stable and requires acidic hydrolysis to release the ketone.[2]

Workup: Extract with DCM, wash with brine and

, dry over

, and concentrate. Purification via silica gel chromatography may be required if the ortho-
isomer is present.[2]
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Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and critical control points.[2][7]
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Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis workflow via Friedel-Crafts acylation, highlighting
the critical acid hydrolysis step.

Part 3: Analytical Characterization (Self-Validating
Systems)

Trustworthiness in chemical synthesis is derived from multi-modal validation.[2] You must
confirm structure (NMR) and mass (MS).[2]

1. Nuclear Magnetic Resonance (NMR)
The asymmetry of the molecule provides distinct signals for the two aromatic rings.[2]

« H NMR (400 MHz,

):

o

2.35 ppm (s, 3H): Methyl group on the 2'-ring.[2] Distinctive high-field aromatic methyl.[2]

o

3.87 ppm (s, 3H): Methoxy group on the 4-position.[2]

o

6.90 — 7.00 ppm (d, 2H): Protons ortho to the methoxy group (Shielded).[2]

o

7.20 — 7.50 ppm (m, 4H): Overlapping protons from the 2'-methyl ring and meta protons of
the methoxy ring.[2]

o

7.75 — 7.85 ppm (d, 2H): Protons ortho to the carbonyl on the methoxy ring (Deshielded).
[2]

2. Mass Spectrometry (MS) Fragmentation Logic
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The fragmentation pattern serves as a fingerprint.[2] In Electron Impact (EI), the molecule

cleaves at the carbonyl (alpha-cleavage).[2]

Fragmentation Tree:

Parent lon (

): m/z 226.

Pathway A (Methoxy Ring): Cleavage yields 4-methoxybenzoyl cation (m/z 135).[2]
Pathway B (Methyl Ring): Cleavage yields 2-methylbenzoyl cation (m/z 119).[2]

Loss of Methyl: m/z 211 (M - 15).[2]

Parent lon

[M]+ m/z 226

a-Cleavage A [a-Cleavage B Methyl Loss

4-Methoxybenzoyl 2-Methylbenzoyl

Cation m/z 135 Cation m/z 119

Click to download full resolution via product page

Caption: Figure 2. Mass Spectrometry fragmentation logic showing primary alpha-cleavage

pathways characteristic of benzophenones.

Part 4: Application Vectors in Drug Development

The benzophenone scaffold is not merely a photoinitiator; it is a privileged structure in
medicinal chemistry.[2]

1. Tubulin Polymerization Inhibition
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Benzophenone derivatives, particularly those with methoxy substitutions, act as colchicine-
binding site inhibitors.[2] The 4-methoxy-2'-methyl motif mimics the pharmacophore of
Fenbendazole and related anthelmintics that have shown repurposed efficacy in oncology.[2]
The steric clash of the 2'-methyl group forces the two rings to twist, preventing planarity, which
is often required for optimal fitting into the tubulin pocket.[2]

2. COX-2 Inhibition

Research indicates that non-steroidal anti-inflammatory drugs (NSAIDs) often utilize a diaryl
ketone or ether scaffold.[2] The 4-methoxy group serves as a hydrogen bond acceptor for the
active site of Cyclooxygenase-2 (COX-2), while the 2'-methyl group provides hydrophobic filling
of the accessory pocket, potentially increasing selectivity over COX-1.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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